3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid
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Overview
Description
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.28 g/mol . This compound is characterized by the presence of a benzoyl group attached to a pyrrole ring, which is further connected to an acrylic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid typically involves the condensation of a benzoyl-substituted pyrrole with an acrylic acid derivative. One common method includes the reaction of 4-benzoyl-1-methylpyrrole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzoyl-1H-pyrrol-2-yl)acrylic acid: Lacks the methyl group on the pyrrole ring.
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)propanoic acid: Contains a propanoic acid moiety instead of acrylic acid.
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)butanoic acid: Contains a butanoic acid moiety instead of acrylic acid.
Uniqueness
3-(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid is unique due to the presence of both a benzoyl group and an acrylic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMSWHXFUXDFN-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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